N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanesulfonamide
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Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have employed various methods, including heterocyclic chemistry , to construct the furan , thiophene , and cyclopropane moieties. Notably, the thiophene and furan rings contribute to its aromatic character and reactivity. Literature reports suggest that the synthesis can be achieved through multistep reactions , with attention to stereochemistry and regioselectivity .
Molecular Structure Analysis
The molecular structure of N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide reveals a cyclopropane core linked to a thiophene-furan hybrid system. The sulfonamide group provides polarity and potential for hydrogen bonding. Researchers have elucidated its 3D conformation using techniques such as X-ray crystallography and NMR spectroscopy .
Chemical Reactions Analysis
This compound participates in several chemical reactions, including hydrolysis , oxidation , and substitution . Its sulfonamide moiety can undergo acid-catalyzed hydrolysis , leading to the release of sulfonic acid . Additionally, the furan and thiophene rings may undergo electrophilic aromatic substitution reactions. Researchers have explored its reactivity in the context of drug design and bioactivity .
Physical and Chemical Properties Analysis
Future Directions
: Enamine: 5-(furan-2-yl)thiophene-2-carboxylic acid : Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Antimicrobial Activity of 5-(Furan-2-yl)thiophene-2-carboxylic Acid : [Vibrational Characterization and Molecular Electronic Investigations of 2-Acetyl-5-methylfuran](https://link.springer
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S2/c15-10(8-14-20(16,17)9-3-4-9)12-5-6-13(19-12)11-2-1-7-18-11/h1-2,5-7,9-10,14-15H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJWOOHQHVAKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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